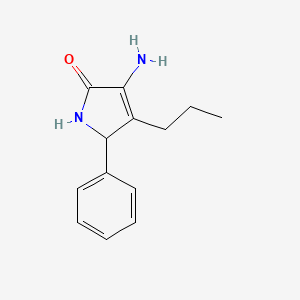![molecular formula C5F11NO B14604027 2-[Bis(trifluoromethyl)amino]-2,3,3,3-tetrafluoropropionyl fluoride CAS No. 58599-98-7](/img/structure/B14604027.png)
2-[Bis(trifluoromethyl)amino]-2,3,3,3-tetrafluoropropionyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Bis(trifluoromethyl)amino]-2,3,3,3-tetrafluoropropionyl fluoride is a fluorinated compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts high stability and reactivity, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(trifluoromethyl)amino]-2,3,3,3-tetrafluoropropionyl fluoride typically involves the reaction of bis(trifluoromethyl)amine with tetrafluoropropionyl fluoride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The use of catalysts and specific solvents can enhance the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using specialized equipment to handle the highly reactive and potentially hazardous fluorinated intermediates. The process often includes steps for purification and quality control to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Bis(trifluoromethyl)amino]-2,3,3,3-tetrafluoropropionyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher fluorinated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
2-[Bis(trifluoromethyl)amino]-2,3,3,3-tetrafluoropropionyl fluoride has a wide range of applications in scientific research:
Biology: The compound’s stability and reactivity make it useful in biochemical studies, including enzyme inhibition and protein modification.
Medicine: Fluorinated compounds are often explored for their potential in drug development, and this compound is no exception. It may be used in the synthesis of pharmaceuticals with improved efficacy and stability.
Industry: The compound’s unique properties make it valuable in the production of advanced materials, including polymers and coatings with enhanced performance characteristics.
Mécanisme D'action
The mechanism by which 2-[Bis(trifluoromethyl)amino]-2,3,3,3-tetrafluoropropionyl fluoride exerts its effects involves interactions with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various substrates, leading to changes in their chemical and physical properties. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium 2-[Bis(trifluoromethyl)amino]-2,3,3,3-tetrafluoropropanoate: This compound shares a similar structure but includes a potassium ion, which can influence its reactivity and applications.
Sodium 2-[Bis(trifluoromethyl)amino]-2,3,3,3-tetrafluoropropanoate: Similar to the potassium variant, this compound includes a sodium ion and has distinct properties and uses.
Uniqueness
2-[Bis(trifluoromethyl)amino]-2,3,3,3-tetrafluoropropionyl fluoride is unique due to its specific combination of fluorine atoms and the bis(trifluoromethyl)amino group. This combination imparts high stability, reactivity, and versatility, making it suitable for a wide range of applications that similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
58599-98-7 |
|---|---|
Formule moléculaire |
C5F11NO |
Poids moléculaire |
299.04 g/mol |
Nom IUPAC |
2-[bis(trifluoromethyl)amino]-2,3,3,3-tetrafluoropropanoyl fluoride |
InChI |
InChI=1S/C5F11NO/c6-1(18)2(7,3(8,9)10)17(4(11,12)13)5(14,15)16 |
Clé InChI |
LJRQZKYLOSHCFS-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(C(F)(F)F)(N(C(F)(F)F)C(F)(F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Pyridinecarboxylic acid, 2-[(2,4-dinitrophenyl)methyl]-](/img/structure/B14603963.png)


![[4-(2-Aminoethyl)phenoxy]methanetriol;hydrochloride](/img/structure/B14603977.png)





![2-({[(Furan-2-yl)methyl]sulfanyl}methyl)-1-methyl-1H-pyrrole](/img/structure/B14604006.png)
![Diethyl N-[cyano(diethylamino)methylidene]phosphoramidate](/img/structure/B14604014.png)
